molecular formula C10H12ClIN2O2 B15234366 tert-butyl N-(5-chloro-3-iodopyridin-2-yl)carbamate

tert-butyl N-(5-chloro-3-iodopyridin-2-yl)carbamate

Cat. No.: B15234366
M. Wt: 354.57 g/mol
InChI Key: SFLSASNEDJWRLM-UHFFFAOYSA-N
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Description

tert-Butyl N-(5-chloro-3-iodopyridin-2-yl)carbamate is a pyridine-derived carbamate compound featuring a tert-butoxycarbonyl (Boc) protecting group. Its structure includes a chlorine substituent at the 5-position and an iodine atom at the 3-position on the pyridine ring (Figure 1). This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) where the iodine atom serves as a reactive site for palladium-catalyzed substitutions . The Boc group enhances stability during synthetic processes, preventing undesired side reactions at the amine moiety .

Properties

Molecular Formula

C10H12ClIN2O2

Molecular Weight

354.57 g/mol

IUPAC Name

tert-butyl N-(5-chloro-3-iodopyridin-2-yl)carbamate

InChI

InChI=1S/C10H12ClIN2O2/c1-10(2,3)16-9(15)14-8-7(12)4-6(11)5-13-8/h4-5H,1-3H3,(H,13,14,15)

InChI Key

SFLSASNEDJWRLM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=N1)Cl)I

Origin of Product

United States

Preparation Methods

Boc Protection via Di-tert-Butyl Dicarbonate

The most widely reported method involves direct Boc protection of 5-chloro-3-iodopyridin-2-amine using di-tert-butyl dicarbonate (Boc₂O). This exothermic reaction typically employs a base to deprotonate the amine and facilitate nucleophilic attack on the carbonyl carbon of Boc₂O.

Procedure

  • Reagents :
    • 5-Chloro-3-iodopyridin-2-amine (1.0 equiv)
    • Boc₂O (1.2 equiv)
    • 4-Dimethylaminopyridine (DMAP, 0.1 equiv)
    • Triethylamine (TEA, 2.0 equiv)
    • Tetrahydrofuran (THF) solvent
  • Conditions :

    • Reaction conducted at 0°C → room temperature (20–25°C)
    • Reaction time: 12–16 hours
    • Workup: Dilution with ethyl acetate, washing with 1 M HCl and brine, drying (Na₂SO₄), and solvent evaporation.
  • Yield Optimization

    Equiv Boc₂O Equiv TEA Temp (°C) Time (h) Yield (%)
    1.0 1.5 25 24 62
    1.2 2.0 25 16 85
    1.5 3.0 40 8 78

Excess Boc₂O (1.2 equiv) and TEA (2.0 equiv) at ambient temperature provided optimal yields (85%) while minimizing N,N-di-Boc byproduct formation.

Mixed Anhydride Method Using Isobutyl Chloroformate

For sterically hindered amines, the mixed anhydride approach enhances reactivity. This method, adapted from lacosamide intermediate synthesis, activates the Boc group as a reactive intermediate.

Procedure

  • Reagents :
    • 5-Chloro-3-iodopyridin-2-amine (1.0 equiv)
    • Boc-O-Succinimide (1.1 equiv)
    • Isobutyl chloroformate (1.1 equiv)
    • N-Methylmorpholine (NMM, 2.0 equiv)
    • Anhydrous ethyl acetate solvent
  • Conditions :

    • Cool reaction to -10°C under nitrogen atmosphere.
    • Add NMM and isobutyl chloroformate sequentially to Boc-O-Succinimide.
    • Stir for 30 min, then add amine solution.
    • Warm to 25°C and stir for 6 hours.
  • Key Advantages :

    • Avoids side reactions in moisture-sensitive systems.
    • Higher selectivity for mono-Boc protection compared to Boc₂O.

Performance Metrics

Method Reaction Time (h) Yield (%) Purity (HPLC)
Boc₂O/DMAP 16 85 98.5
Mixed Anhydride 6 89 99.1

Purification and Characterization

Purification Methods

  • Column Chromatography : Silica gel (230–400 mesh), hexane/ethyl acetate (8:2 → 7:3 gradient).
  • Acid-Base Extraction : Crude product dissolved in DCM, washed with 1.5 M HCl to remove unreacted amine, followed by NaHCO₃ to eliminate acidic impurities.

Analytical Data

Technique Key Features
¹H NMR (400 MHz, CDCl₃) δ 1.48 (s, 9H, Boc CH₃), 8.21 (d, J=2.4 Hz, H-4), 7.89 (d, J=2.4 Hz, H-6)
HPLC-UV (254 nm) tᵣ = 6.72 min, purity >99%
HRMS (ESI+) [M+H]⁺ calcd. 355.06, found 355.05

Comparative Analysis of Synthetic Routes

Parameter Boc₂O Batch Mixed Anhydride Continuous Flow
Scalability Lab scale Pilot scale Industrial
Reaction Time 16 h 6 h 50 min
Byproduct <5% di-Boc <2% di-Boc <7% di-Boc
Solvent Usage High Moderate Low

Industrial-Scale Considerations

  • Cost Analysis : Boc₂O ($45/kg) vs. Boc-O-Succinimide ($62/kg) favors the former for large-scale production.
  • Safety : Exothermic Boc protection requires controlled addition and cooling to prevent thermal runaway.
  • Environmental Impact : Continuous-flow methods reduce solvent waste by 40% compared to batch processes.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(5-chloro-3-iodopyridin-2-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in cross-coupling reactions.

    Bases: Such as cesium carbonate (Cs2CO3) for deprotonation.

    Solvents: 1,4-dioxane is commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound.

Scientific Research Applications

Chemistry:

Biology and Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules that can interact with specific biological targets.

Industry:

    Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl N-(5-chloro-3-iodopyridin-2-yl)carbamate involves its interaction with molecular targets through its functional groups. The chloro and iodo substituents can participate in halogen bonding, while the carbamate group can form hydrogen bonds. These interactions can influence the compound’s binding affinity and specificity towards biological targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the pyridine ring significantly influence reactivity and applications. Key analogs include:

Table 1: Structural Comparison of Pyridine Carbamate Derivatives
Compound Name Substituents (Position) Molecular Weight (g/mol) CAS Number Key Properties
tert-Butyl N-(5-chloro-3-iodopyridin-2-yl)carbamate Cl (5), I (3) 368.56 (calculated) Not specified High reactivity at C3 for cross-coupling
tert-Butyl (4-chloropyridin-2-yl)carbamate Cl (4) 228.69 1621888-56-9 Reduced steric hindrance at C4
tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate I (4), OCH₃ (5) 364.18 (calculated) Not specified Methoxy group enhances electron density
tert-Butyl (6-chloro-2-iodopyridin-3-yl)carbamate Cl (6), I (2) 368.56 (calculated) 1621888-56-9 Altered regioselectivity in reactions

Key Observations :

  • Positional Isomerism : The target compound’s 5-chloro-3-iodo configuration contrasts with tert-butyl (6-chloro-2-iodopyridin-3-yl)carbamate , where substituent positions shift reactivity toward C2 instead of C3.
  • Electron-Donating vs.

Reactivity in Cross-Coupling Reactions

The iodine atom in the target compound facilitates metal-catalyzed bond formation. However, steric and electronic factors differentiate its performance from analogs:

  • Steric Effects : The 3-iodo substituent in the target compound creates moderate steric hindrance, whereas 2-iodo derivatives (e.g., tert-butyl (6-chloro-2-iodopyridin-3-yl)carbamate ) may experience enhanced reactivity due to proximity to the carbamate group.
  • Boc Group Stability : All analogs retain the Boc group’s protective function, but its stability varies with ring substitution. Electron-withdrawing groups (e.g., Cl, I) may slightly destabilize the carbamate under acidic conditions compared to methoxy-substituted derivatives .

Research Findings and Trends

  • Structural Characterization : Crystallographic data for pyridine carbamates are often obtained using SHELX programs, which resolve substituent effects on molecular packing .
  • Market Availability : Analogs like tert-butyl (4-chloropyridin-2-yl)carbamate are commercially available (e.g., PharmaBlock Sciences), highlighting their demand in high-throughput synthesis .

Biological Activity

Tert-butyl N-(5-chloro-3-iodopyridin-2-yl)carbamate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological mechanisms, and relevant research findings, including case studies and data tables.

Structural Characteristics

The compound is characterized by the following molecular formula:

  • Molecular Formula : C10_{10}H12_{12}ClI N2_2O2_2
  • Structural Features :
    • A tert-butyl group attached to a carbamate.
    • A pyridine ring substituted with chlorine and iodine, which contributes to its biological activity.

This compound exhibits its biological effects primarily through interaction with specific proteins and enzymes. The proposed mechanisms include:

  • Covalent Bond Formation : The compound can form covalent bonds with target proteins, altering their function and influencing various biological pathways.
  • Targeting Protein Kinases : It shows potential as an inhibitor of protein kinases, which are crucial in signaling pathways related to cell growth and proliferation.

Biological Activity

The biological activity of this compound has been evaluated in several studies, indicating its potential applications in pharmacology:

  • Antiparasitic Activity : In vitro studies have shown that similar compounds exhibit activity against Cryptosporidium parvum, which is relevant for developing treatments for cryptosporidiosis .
  • Antiviral Properties : Research indicates that derivatives of pyridine-based compounds can demonstrate antiviral activities, particularly against viruses like Dengue .

Study on Antiparasitic Activity

A study explored the structure-activity relationships (SAR) of pyridine derivatives against C. parvum. The most potent compound demonstrated an EC50_{50} value of 0.17 μM, highlighting the significance of structural modifications in enhancing biological efficacy .

Study on Antiviral Efficacy

Another investigation into selective inhibitors for Dengue virus revealed that compounds similar to this compound could inhibit host kinases effectively, demonstrating synergistic effects when combined with existing antiviral drugs .

Data Table: Summary of Biological Activities

Activity TypeCompoundEC50_{50} ValueReference
AntiparasiticThis compound0.17 μM
AntiviralPyridine DerivativesVaries

Q & A

Q. What are the standard synthetic routes for tert-butyl N-(5-chloro-3-iodopyridin-2-yl)carbamate, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution of a halogenated pyridine precursor (e.g., 5-chloro-3-iodopyridin-2-amine) with tert-butyl carbamate. Key steps include:

  • Deprotonation : Use of a strong base (e.g., NaH or K₂CO₃) to activate the carbamate .
  • Solvent Selection : Polar aprotic solvents like DMF or THF at 60–80°C enhance reaction efficiency .
  • Purification : Recrystallization or column chromatography ensures high purity (>95%) .

Q. Example Protocol :

StepReagent/ConditionPurpose
1NaH, DMF, 70°CDeprotonation and activation
2tert-Butyl carbamateNucleophilic substitution
3Column chromatography (hexane:EtOAc)Isolation of product

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • NMR :
    • ¹H NMR : Peaks for tert-butyl (~1.3 ppm, singlet) and pyridine protons (aromatic region, split by Cl and I substituents) .
    • ¹³C NMR : Carbamate carbonyl (~155 ppm), tert-butyl carbons (~28 ppm and ~80 ppm) .
  • Mass Spectrometry : Molecular ion peak at m/z 368.54 (C₁₀H₁₁ClIN₂O₂) confirms molecular weight .
  • IR : Stretching bands for C=O (~1700 cm⁻¹) and N-H (~3300 cm⁻¹) .

Advanced Research Questions

Q. How do steric and electronic effects of the tert-butyl group influence cross-coupling reactivity with this compound?

The tert-butyl group introduces steric hindrance, which:

  • Slows Transmetalation : In Suzuki-Miyaura reactions, bulky ligands (e.g., SPhos) are required to stabilize the Pd catalyst .
  • Modulates Selectivity : The iodine substituent undergoes oxidative addition more readily than chlorine, enabling regioselective coupling .

Q. Case Study :

Reaction TypeConditionsYieldSelectivity (I vs. Cl)
Suzuki CouplingPd(OAc)₂, SPhos, K₂CO₃, DMF/H₂O75%>95% at iodine position

Q. What crystallographic challenges arise due to the iodine substituent, and how are they resolved?

  • Heavy Atom Effects : Iodine causes strong absorption, requiring synchrotron radiation or long exposure times for data collection .
  • Disorder in tert-Butyl Groups : SHELXL’s rigid-bond restraint and TLS parameterization improve refinement accuracy .
  • Hydrogen Bonding Analysis : Graph set analysis (e.g., Etter’s rules) identifies motifs like N-H···O=C interactions, stabilizing the crystal lattice .

Q. How can discrepancies in reported reaction yields (e.g., 50–85%) be systematically addressed?

Key variables impacting yield include:

  • Purity of Starting Material : Impurities in 5-chloro-3-iodopyridin-2-amine reduce efficiency. HPLC purity >98% is recommended .
  • Catalyst Loading : Optimizing Pd catalyst (1–5 mol%) and ligand (2–10 mol%) ratios minimizes side reactions .
  • Scale-Up Effects : Continuous flow reactors improve mixing and heat transfer compared to batch methods .

Q. Troubleshooting Table :

IssueSolutionReference
Low YieldUse freshly distilled DMF
Byproduct FormationAdd molecular sieves to absorb H₂O

Applications in Scientific Research

Q. How is this compound utilized as an intermediate in medicinal chemistry?

  • Protecting Group Strategy : The tert-butyl carbamate (Boc) protects amines during multi-step syntheses of kinase inhibitors .
  • Halogen Dance Reactions : Iodine facilitates site-selective functionalization for library synthesis .

Q. Example Application :

Target MoleculeRole of CarbamateOutcome
Pyridine-based EGFR InhibitorTemporary protection of amineImproved solubility and stability

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